molecular formula C12H14N4O3S2 B2497384 Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1203062-59-2

Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2497384
CAS No.: 1203062-59-2
M. Wt: 326.39
InChI Key: DKUVIMUHJOCMAR-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative characterized by a dual-thiazole scaffold linked via an amino-oxoethyl chain and an ethyl carbamate group. Thiazole derivatives are renowned for their versatility in drug design due to their ability to interact with enzymes, receptors, and DNA, often exhibiting anticancer, antimicrobial, or anti-inflammatory properties .

Properties

IUPAC Name

ethyl N-[4-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-3-19-12(18)16-11-14-8(6-20-11)4-9(17)15-10-13-5-7(2)21-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUVIMUHJOCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions to form the thiazole ring . The intermediate product is then further reacted with appropriate reagents to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of solid acid catalysts, such as xanthan sulfuric acid, and radical initiators like benzoyl peroxide, can enhance the efficiency of the synthesis . One-pot synthesis methods are also employed to streamline the production process and reduce the number of purification steps required.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate with structurally related thiazole derivatives, emphasizing substituent effects on biological activity, synthesis, and physicochemical properties:

Compound Name Key Structural Features Biological Activity Synthesis Highlights Unique Properties
Target Compound : this compound Dual thiazole rings; 5-methylthiazole substituent; ethyl carbamate Likely anticancer, antimicrobial (inferred from analogs) Multi-step synthesis involving Hantzsch thiazole formation and carbamate coupling Enhanced stability and target specificity due to methylthiazole substitution
Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate 4-Methoxyphenyl group; carbamate moiety Anticancer (enzyme inhibition), antimicrobial Schiff base intermediates; optimized DMF solvent and 4-DMAP catalyst Methoxy group improves solubility and metabolic stability
Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate 3,4-Difluorophenyl substituent Insecticidal (chitin synthesis inhibition) Green synthesis in ethanol; fluorination enhances bioactivity Fluorine atoms increase lipophilicity and oxidative stability
Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate 4-Carbamoylphenyl group; dual functional groups Anticancer (apoptosis induction in HepG2 cells) Multi-step coupling with carbodiimide reagents Carbamoyl group enhances DNA-binding affinity
Ethyl carbamate Simple carbamate structure Carcinogenic at high doses Direct esterification of carbamic acid Limited therapeutic use due to toxicity
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Chloro and methyl substituents on aryl group Anticancer (cytotoxicity in breast cancer cells) Thiourea cyclization; chloro-substitution boosts reactivity Chlorine enhances electron-withdrawing effects and target selectivity

Key Research Findings

Structural-Activity Relationships (SAR):

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance bioactivity by increasing electrophilicity and target binding. For example, 3,4-difluorophenyl analogs show potent insecticidal activity .
    • Methyl/Methoxy Groups : Improve metabolic stability and solubility. The 5-methylthiazole group in the target compound likely reduces enzymatic degradation .
    • Carbamate vs. Amide : Carbamates (e.g., ethyl carbamate) exhibit broader reactivity but higher toxicity compared to amide derivatives .

Pharmacological Insights:

  • Anticancer Mechanisms : Thiazole derivatives induce apoptosis via oxidative stress (e.g., HepG2 cell line) or enzyme inhibition (e.g., topoisomerase II) .
  • Antimicrobial Activity : Compounds with 4-acetamidophenyl or 2-carbamoylphenyl groups disrupt bacterial cell walls or fungal membranes .

Biological Activity

Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its potential applications in antimicrobial and anticancer therapies, as well as its chemical properties and synthesis.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. These compounds often serve as essential scaffolds in drug design due to their ability to interact with various biological targets.

This compound is synthesized through multi-step reactions starting from commercially available materials. A common synthetic route involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea to form the thiazole ring. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that this compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. The compound's structure suggests it may interact with cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells .

Compound Cell Line IC50 Value (µg/mL)
Ethyl CarbamateHuman Glioblastoma U25123.30 ± 0.35
Ethyl CarbamateHuman Melanoma WM793>1000

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is influenced by their structural components. The presence of electron-donating groups such as methyl at specific positions enhances cytotoxicity . SAR studies suggest that modifications to the thiazole ring and substituents can optimize the therapeutic efficacy of these compounds.

Case Studies

Several case studies have explored the biological activity of similar thiazole derivatives:

  • Thiazole Antitumor Agents : In a study evaluating various thiazoles, compounds with specific substitutions demonstrated enhanced activity against cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains, showcasing their potential as new therapeutic agents in treating infections.

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